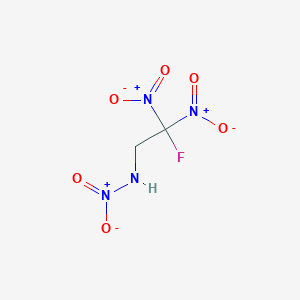
N-(2-Fluoro-2,2-dinitroethyl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-2,2-dinitroethyl)nitramide is a compound of interest in the field of energetic materials. It is characterized by the presence of a fluoro group and two nitro groups attached to an ethyl chain, which is further connected to a nitramide group. This unique structure imparts high energy density and makes it a potential candidate for various applications in explosives and propellants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)nitramide typically involves the fluorination of alkali nitronate salts of bis-(2,2-dinitroethyl)nitramine in aqueous solutions using elemental fluorine diluted with nitrogen . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate compounds. The resulting product is then purified through crystallization to obtain fine white prisms .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitramide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Fluoro-2,2-dinitroethyl)nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other energetic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of high-energy propellants and explosives.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)nitramide involves the release of energy through the decomposition of its nitro groups. The molecular targets include various electron-rich sites that facilitate the breakdown of the compound, leading to the formation of gaseous products and the release of energy. The pathways involved include radical formation and subsequent reactions that propagate the decomposition process .
Comparación Con Compuestos Similares
Similar Compounds
- Bis-(2-fluoro-2,2-dinitroethyl)nitramine
- Tris-(2-fluoro-2,2-dinitroethyl)amine
- N-(2-Fluoro-2,2-dinitroethyl)azoles
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)nitramide is unique due to its specific combination of fluoro and nitro groups, which impart high energy density and stability. Compared to similar compounds, it offers a balance between energy release and stability, making it a valuable candidate for various applications in energetic materials .
Propiedades
Número CAS |
62921-03-3 |
|---|---|
Fórmula molecular |
C2H3FN4O6 |
Peso molecular |
198.07 g/mol |
Nombre IUPAC |
N-(2-fluoro-2,2-dinitroethyl)nitramide |
InChI |
InChI=1S/C2H3FN4O6/c3-2(5(8)9,6(10)11)1-4-7(12)13/h4H,1H2 |
Clave InChI |
UGTUKHBWUIKLNU-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
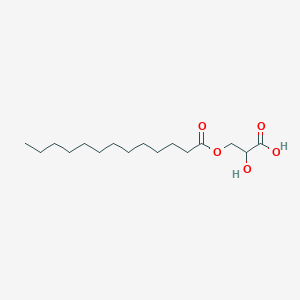

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

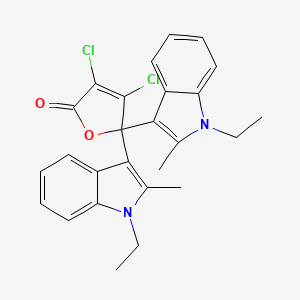
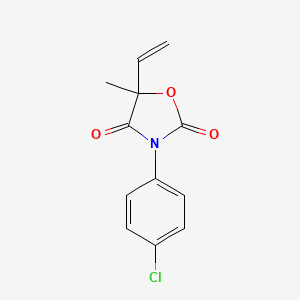
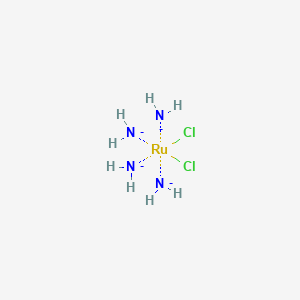
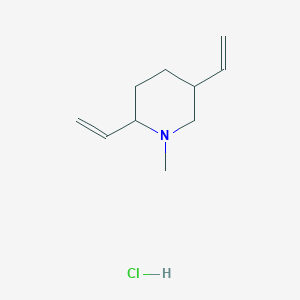

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


